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3-Hydroxy-9-methyldecanoic acid

Chemotaxonomy Bacterial LPS profiling Biomarker validation

3-Hydroxy-9-methyldecanoic acid is a medium-chain, branched, β-hydroxy fatty acid (C11H22O3, MW 202.29 g/mol) first identified in the bacterial species Pseudomonas maltophilia. It belongs to the 3-hydroxy fatty acid class and exists naturally in the D‑configuration, occurring as a characteristic lipid‑A component of lipopolysaccharides (LPS) in Xanthomonas and related genera.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 62675-79-0
Cat. No. B14064394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-9-methyldecanoic acid
CAS62675-79-0
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(CC(=O)O)O
InChIInChI=1S/C11H22O3/c1-9(2)6-4-3-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14)
InChIKeyODCCWURQWWXXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-9-methyldecanoic Acid (CAS 62675-79-0) — Compound Class and Key Characteristics for Scientific Sourcing


3-Hydroxy-9-methyldecanoic acid is a medium-chain, branched, β-hydroxy fatty acid (C11H22O3, MW 202.29 g/mol) first identified in the bacterial species Pseudomonas maltophilia [1]. It belongs to the 3-hydroxy fatty acid class and exists naturally in the D‑configuration, occurring as a characteristic lipid‑A component of lipopolysaccharides (LPS) in Xanthomonas and related genera [2]. Unlike common straight‑chain 3‑hydroxy fatty acids (e.g., 3‑hydroxydecanoic acid), this compound bears a methyl branch at the C‑9 position, a structural feature that restricts its natural distribution and makes it a valuable biomarker for specific Gram‑negative bacteria.

Why Generic 3-Hydroxy Fatty Acids Cannot Replace 3-Hydroxy-9-methyldecanoic Acid in Research and Industrial Workflows


Straight‑chain 3‑hydroxy fatty acids such as 3‑hydroxydecanoic acid are widely distributed across bacterial taxa and cannot replicate the species‑restricted occurrence of 3‑hydroxy‑9‑methyldecanoic acid [1]. Moreover, the branched structure of this compound directly influences its incorporation into polyhydroxyalkanoate (PHA) polymers at quantifiably different levels than its linear or shorter‑chain analogs [2], and its exclusive ester‑linkage in LPS differs from the mixed ester/amide linkage of longer 3‑hydroxy acids in the same system [3]. Substituting a generic 3‑hydroxy fatty acid would therefore confound taxonomic identification, polymer engineering, and LPS structural studies that depend on the specific chain‑length, branching, and linkage features of 3‑hydroxy‑9‑methyldecanoic acid.

Quantitative Differentiation Evidence for 3-Hydroxy-9-methyldecanoic Acid Against Closest Analogs


Phylogenetically Restricted Distribution Versus Ubiquitous 3-Hydroxydecanoic Acid

3-Hydroxy-9-methyldecanoic acid has been identified exclusively in specific bacterial taxa. It was first isolated from Pseudomonas maltophilia, where it was reported alongside two other branched-chain hydroxy acids not previously observed in other bacteria [1]. Subsequent studies confirmed its presence as a major LPS fatty acid in Xanthomonas sinensis and nine other Xanthomonas species, whereas the straight-chain analog 3-hydroxydecanoic acid is a common constituent of LPS from numerous Gram‑negative genera including Pseudomonas, Escherichia, and Salmonella [2]. This restricted phylogenetic occurrence makes the compound a selective chemotaxonomic marker that cannot be replaced by commercially abundant unbranched 3‑hydroxy acids.

Chemotaxonomy Bacterial LPS profiling Biomarker validation

Differential Monomer Incorporation into mcl‑PHA Polymers: 4.2‑Fold Lower Than 3‑Hydroxy‑7‑methyloctanoic Acid Under Identical Conditions

When Pseudomonas resinovorans was cultivated on 13‑methyltetradecanoic acid (13‑MTDA) as the sole carbon source, the resulting medium‑chain‑length polyhydroxyalkanoate (mcl‑PHA) polymer contained 3‑hydroxy‑9‑methyldecanoic acid at 16 mol%, whereas 3‑hydroxy‑7‑methyloctanoic acid constituted the dominant monomer at 67 mol% — a 4.2‑fold difference in incorporation [1]. In contrast, polymers synthesized from an isostearic acid (IA) isomer mixture produced a complex distribution of C8–C14 monomers with no discrete enrichment of the C11 branched monomer. This head‑to‑head comparison demonstrates that the C11 branched 3‑hydroxy monomer is not freely interchangeable with its C9 or C13 analogs when aiming to control polymer composition.

Polyhydroxyalkanoate (PHA) biosynthesis Monomer composition Biopolymer engineering

Exclusive Ester Linkage in LPS Lipid A Contrasts with Partial Amide Linkage of Longer‑Chain 3‑Hydroxy Acids in the Same Genus

In the lipid A moiety of Xanthomonas sinensis LPS, 3‑hydroxy‑9‑methyldecanoic acid is bound exclusively through ester linkages, whereas the co‑occurring longer‑chain 3‑hydroxy acids D‑3‑hydroxydodecanoic acid and D‑3‑hydroxy‑11‑methyldodecanoic acid participate in both ester and amide linkages [1]. This differential linkage has functional consequences for LPS stability and innate immune recognition. Substituting the ester‑only C11 compound with a partially amide‑linked C12 or C13 analog would alter the hydrolysis susceptibility and biological activity of reconstituted LPS systems.

Lipopolysaccharide structure Lipid A linkage analysis Bacterial endotoxin chemistry

Natural D‑Configuration Differentiates Bacterially Derived Compound from Racemic Synthetic 3‑Hydroxydecanoic Acid

The 3‑hydroxy group of 3‑hydroxy‑9‑methyldecanoic acid in bacterial LPS possesses the D‑configuration, as confirmed by gas‑liquid chromatography of diastereomeric derivatives [1]. Commercial 3‑hydroxydecanoic acid is frequently supplied as a racemic (DL) mixture unless specifically produced through enantioselective microbial fermentation [2]. This stereochemical distinction is critical for applications where chirality governs biological recognition, such as the synthesis of chiral PHA monomers or kahalalide depsipeptides that incorporate this fatty acid unit.

Chiral building blocks Absolute configuration Natural product synthesis

High‑Value Application Scenarios for 3‑Hydroxy‑9‑methyldecanoic Acid Based on Differential Evidence


Chemotaxonomic Identification of Xanthomonas and Stenotrophomonas Strains via GC‑MS Fatty Acid Profiling

The restricted occurrence of 3‑hydroxy‑9‑methyldecanoic acid in Xanthomonas and Pseudomonas maltophilia (Stenotrophomonas maltophilia) makes this compound a definitive chemotaxonomic marker. Clinical and environmental microbiology laboratories use this fatty acid as a reference standard in GC‑MS libraries (e.g., Sherlock MIS) to distinguish Xanthomonas/Stenotrophomonas isolates from other Gram‑negative bacteria that produce only straight‑chain 3‑hydroxy acids [1]. The exclusive ester linkage to lipid A further corroborates assignment to these genera.

Calibration Standard for Monomer Composition Analysis in Methyl‑Branched mcl‑PHA Bioproduction

When engineering Pseudomonas resinovorans or related strains to produce methyl‑branched medium‑chain‑length polyhydroxyalkanoates, 3‑hydroxy‑9‑methyldecanoic acid serves as an essential quantitative standard for GC‑MS calibration. The demonstrated 16 mol% incorporation from 13‑MTDA substrate [2] provides a benchmark against which process optimization (carbon source, aeration, feeding strategy) can be measured. Substitution with a non‑branched 3‑hydroxy acid standard would lead to misassignment of the C11 branched monomer peak and inaccurate polymer composition data.

Reconstruction of Authentic Xanthomonas Lipid A for Innate Immunity and Endotoxin Research

Studies investigating Toll‑like receptor 4 (TLR4) recognition of bacterial lipid A require chemically defined, structurally authentic lipid A variants. 3‑Hydroxy‑9‑methyldecanoic acid is an obligate component for synthesizing Xanthomonas‑type lipid A because it provides the ester‑linked C11 branched acyl chain that is absent from enterobacterial lipid A [3]. Using the straight‑chain analog 3‑hydroxydecanoic acid would alter the acyl chain packing and immunological activity of the reconstituted endotoxin.

Enantiopure D‑Configured Building Block for Depsipeptide Natural Product Synthesis

The D‑configuration of bacterially derived 3‑hydroxy‑9‑methyldecanoic acid [3] is essential for the total synthesis of kahalalide‑class cyclic depsipeptides (E, H, J, K, P, Q) where this fatty acid is embedded in the macrocyclic ring. Racemic 3‑hydroxy fatty acids would yield diastereomeric mixtures that confound bioactivity testing. Sourcing the pre‑formed, chirally pure D‑enantiomer eliminates the need for costly chiral resolution steps in multi‑step depsipeptide syntheses.

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